1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique fused ring structure, which includes a pyridine, pyrrole, and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
N-Pentyl Substitution: The pentyl chain can be introduced via nucleophilic substitution reactions using pentyl halides (e.g., pentyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms or the pentyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 1-methyl-4-oxo-N-butyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
1-methyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific pentyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with shorter alkyl chains, the pentyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
6-methyl-2-oxo-N-pentyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-4-6-9-18-16(22)13-11-12-15(20(13)2)19-14-8-5-7-10-21(14)17(12)23/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,18,22) |
InChI Key |
ZGDCIKIXGIICKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(N1C)N=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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